

# Technical Support Center: GSK805 Vehicle Control for In Vivo Studies

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## Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **GSK805** as a vehicle control in in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

## Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of **GSK805** and its vehicle control.

Issue	Potential Cause	Recommended Solution
Precipitation of GSK805 in the vehicle	<ul style="list-style-type: none"><li>- Incorrect order of solvent addition.</li><li>- Low quality or old solvents (e.g., DMSO can absorb moisture).</li><li>- Temperature fluctuations.</li></ul>	<ul style="list-style-type: none"><li>- Follow the recommended sequential order of solvent addition, ensuring the compound is fully dissolved in the initial solvent before adding subsequent components.[1]</li><li>- Use fresh, high-quality solvents.[1]</li><li>- Gentle warming and sonication can help in redissolving the compound.[1]</li><li>- Prepare the formulation fresh before each use.[2]</li></ul>
Phase separation of the vehicle emulsion	<ul style="list-style-type: none"><li>- Inadequate mixing.</li><li>- Incorrect ratios of components.</li></ul>	<ul style="list-style-type: none"><li>- Vortex thoroughly after the addition of each component to ensure a homogenous mixture.[1]</li><li>- Strictly adhere to the validated formulation ratios.</li></ul>
Animal distress or adverse reactions post-administration (e.g., lethargy, ruffled fur)	<ul style="list-style-type: none"><li>- High concentration of DMSO or other vehicle components.</li><li>- Irritation caused by the vehicle components.[3]</li><li>- Rapid administration.</li></ul>	<ul style="list-style-type: none"><li>- If toxicity is suspected, consider reducing the concentration of DMSO in the vehicle. A formulation with 2% DMSO has been suggested for sensitive models.[3]</li><li>- Administer the formulation slowly and carefully to minimize irritation.</li><li>- Closely monitor the animals post-dosing. If adverse effects persist, reassess the vehicle composition and dosing volume.</li></ul>
Difficulty in oral gavage administration	<ul style="list-style-type: none"><li>- Incorrect technique.</li><li>- Stress to the animal.</li></ul>	<ul style="list-style-type: none"><li>- Ensure proper training in oral gavage techniques to prevent injury to the esophagus or</li></ul>

accidental administration into the trachea.[4]- Alternative, less stressful methods like micropipette-guided drug administration (MDA) can be considered.[5][6]

Variability in experimental results between batches

- Inconsistent formulation preparation.- Instability of the prepared formulation.

- Prepare a fresh stock solution and formulation for each experiment to ensure consistency.[2]- Ensure the final formulation is a clear solution or a homogenous suspension before administration.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for **GSK805** for oral administration in mice?

A1: A commonly used vehicle for **GSK805** for oral administration in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline or corn oil. A specific formulation that has been reported is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a **GSK805** concentration of at least 2.5 mg/mL.[2][3] Another reported vehicle is 1% DMSO in CMC-Na.[7]

Q2: What is the mechanism of action of **GSK805**?

A2: **GSK805** is a potent and orally bioavailable inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (ROR $\gamma$ t).[8] ROR $\gamma$ t is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of many autoimmune and inflammatory diseases.[9][10] By inhibiting ROR $\gamma$ t, **GSK805** suppresses the Th17 pathway and the production of pro-inflammatory cytokines like IL-17A.[9]

Q3: What are the known effects of the vehicle components (DMSO, PEG300, Tween-80) on animals?

A3: While generally considered safe at appropriate concentrations, vehicle components can have their own biological effects.

- DMSO: Can have pleiotropic effects and may cause skin irritation.[11][12] High concentrations can lead to toxicity.[13][14]
- PEG300: Generally has low toxicity but high doses administered intraperitoneally have been associated with adverse effects in mice.[15]
- Tween-80: Can cause irritation, particularly in the respiratory system if administered intratracheally.[3] It has also been shown to decrease locomotor activity at high concentrations.[16]

It is crucial to include a vehicle-only control group in your study to differentiate the effects of the compound from those of the vehicle.[3]

Q4: How should **GSK805** and its formulated vehicle be stored?

A4: **GSK805** powder should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO are typically stored at -80°C.[2] It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use to ensure its stability and prevent precipitation.[2]

Q5: Does **GSK805** affect other immune cells besides Th17 cells?

A5: Studies have shown that **GSK805** can selectively reduce the frequency of Th17 cells without significantly affecting group 3 innate lymphoid cells (ILC3s) in the context of intestinal inflammation.[17] However, in a model of necrotizing enterocolitis, **GSK805** was found to decrease ILC3 numbers.[7] It is important to assess the impact of **GSK805** on various immune cell populations within the specific experimental model being used.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **GSK805** in preclinical models.

Table 1: Effect of **GSK805** on Immune Cell Populations in a Mouse Model of Intestinal Inflammation[17]

Cell Type	Treatment Group	Mean Frequency (%)	Change from Vehicle
IL-17A+ Th17 cells (cLP)	Vehicle	~1.5	-
GSK805 (10 mg/kg/day, p.o.)	~0.5	↓ ~67%	
IL-22+ Th17 cells (cLP)	Vehicle	~1.2	-
GSK805 (10 mg/kg/day, p.o.)	~0.4	↓ ~67%	
IL-17A+ ILC3 (cLP)	Vehicle	~3.0	-
GSK805 (10 mg/kg/day, p.o.)	~3.0	No significant change	
IL-22+ ILC3 (cLP)	Vehicle	~10.0	-
GSK805 (10 mg/kg/day, p.o.)	~10.0	No significant change	
cLP: colonic lamina propria; p.o.: oral gavage			

Table 2: Effect of **GSK805** on Clinical Score in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)[8]

Treatment Group	Mean Clinical Score (at peak)	Change from Control
Control	~3.5	-
GSK805 (10 mg/kg, p.o. daily)	~1.5	↓ ~57%
Clinical scores are graded on a scale of 0-5, where 0 is no disease and 5 is moribund.		

## Experimental Protocols

### Protocol 1: Preparation of GSK805 Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL working solution of **GSK805** at a concentration of 2.5 mg/mL.

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a 25 mg/mL stock solution of **GSK805** in DMSO.
- In a sterile tube, add 100 µL of the 25 mg/mL **GSK805** stock solution.
- Add 400 µL of PEG300 to the tube.
- Vortex the mixture thoroughly until the solution is clear and homogenous.
- Add 50 µL of Tween-80 to the mixture.
- Vortex again to ensure complete mixing.

- Add 450  $\mu$ L of sterile saline to bring the total volume to 1 mL.
- Vortex the final solution thoroughly. The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[\[1\]](#)
- For the vehicle control group, prepare the same formulation without **GSK805** by adding 100  $\mu$ L of DMSO instead of the **GSK805** stock solution.

## Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol provides a general workflow for inducing EAE in C57BL/6 mice, a common model for studying Th17-mediated autoimmunity.

### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles

### Procedure:

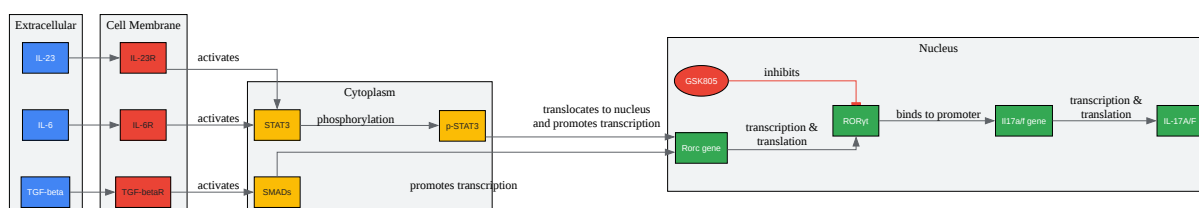
- Immunization (Day 0):
  - Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 1-2 mg/mL of MOG35-55.
  - Anesthetize the mice.
  - Inject 100-200  $\mu$ L of the emulsion subcutaneously at two sites on the flank.[\[18\]](#)

- Pertussis Toxin Administration (Day 0 and Day 2):
  - Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[\[19\]](#)
- Monitoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[\[19\]](#)
  - Record body weight and clinical score for each mouse. The clinical scoring is typically as follows:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Hind and forelimb paralysis
    - 5: Moribund state
- Treatment:
  - Begin administration of **GSK805** or vehicle control according to the study design. For prophylactic treatment, administration can start on day 0.[\[8\]](#)

## Visualizations

### RORyt Signaling Pathway in Th17 Differentiation

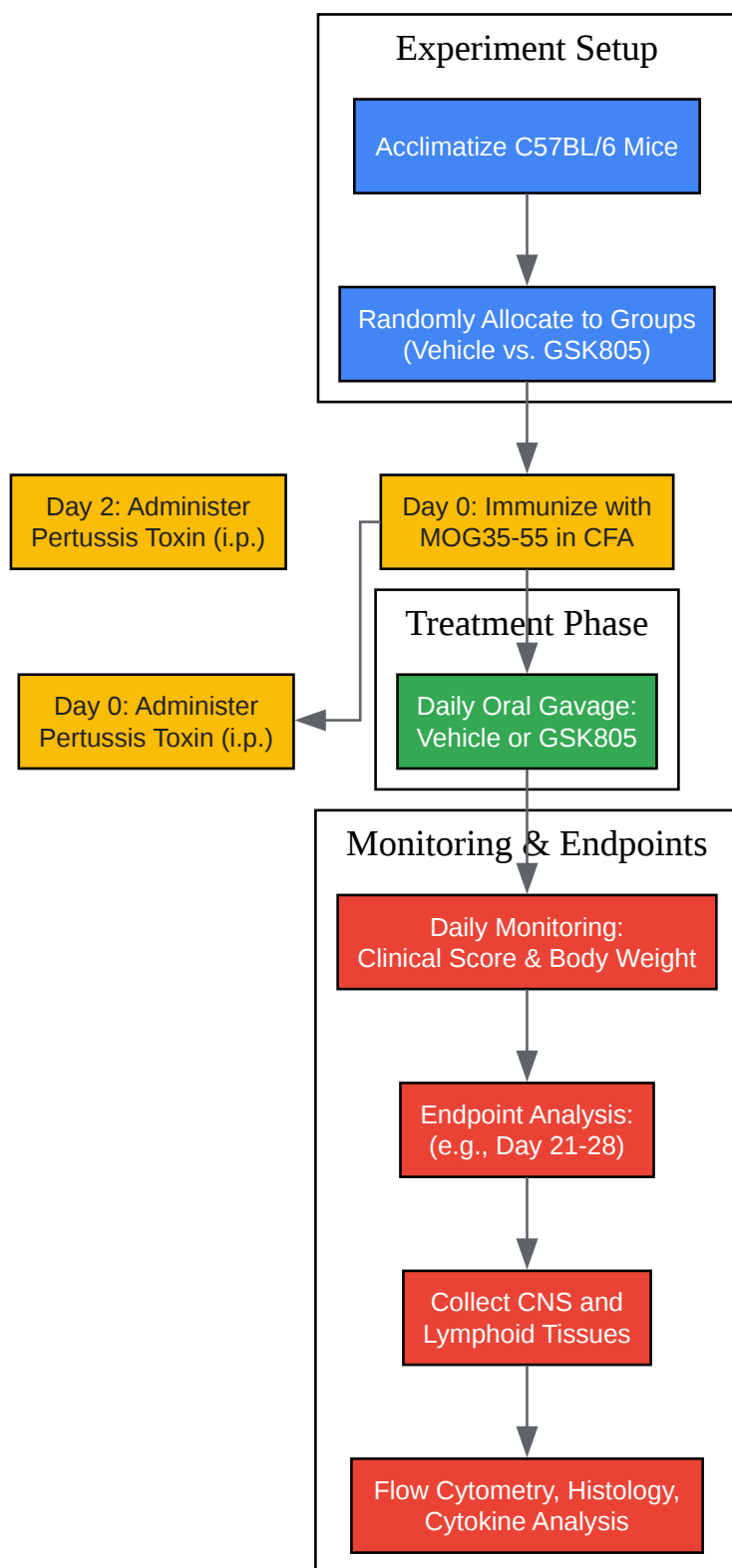




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Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by **GSK805**.

## Experimental Workflow for In Vivo Efficacy Study of GSK805 in an EAE Mouse Model



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Caption: Experimental workflow for evaluating **GSK805** efficacy in a mouse model of EAE.

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